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Compound of Interest

4,4,5,5,6,6,7,7,8,8,9,9,9-
Compound Name:
Tridecafluorononan-1-ol

Cat. No.: B1305848

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for three common
fluorotelomer alcohols (FTOHSs): 4:2 FTOH, 6:2 FTOH, and 8:2 FTOH. The information
presented is intended to aid in the identification, characterization, and quantification of these
compounds in various research and development settings.

Introduction to Fluorotelomer Alcohols

Fluorotelomer alcohols are a class of polyfluoroalkyl substances (PFAS) characterized by a
perfluorinated carbon chain linked to an ethyl alcohol group. The nomenclature "X:2 FTOH"
indicates 'X' number of fluorinated carbons and a two-carbon alcohol moiety. These
compounds are precursors to perfluorinated carboxylic acids (PFCAs) and are of significant
interest in environmental and toxicological studies.

Spectroscopic Data Comparison

The following sections provide a comparative analysis of Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 4:2, 6:2, and 8:2
FTOH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of FTOHs. The presence of
1H, 13C, and *°F nuclei provides a comprehensive picture of the molecular structure.

Table 1: *H NMR Spectroscopic Data for Fluorotelomer Alcohols

. . Coupling

Chemical Shift Lo .
Compound Multiplicity Constant (J) Assignment

(3) ppm

Hz

4:2 FTOH 3.94 t 6.2 -CH2-OH
2.45 tt 18.0, 6.2 -CF2-CH:-
4.75 s (broad) - -OH
6:2 FTOH 3.92 t 6.3 -CH2-OH
2.43 tt 18.1,6.3 -CF2-CHz-
4.70 s (broad) - -OH
8:2 FTOH 3.91 t 6.3 -CH2-OH
2.42 tt 18.2,6.3 -CF2-CH2-
4.68 s (broad) - -OH

Table 2: 13C NMR Spectroscopic Data for Fluorotelomer Alcohols
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Compound Chemical Shift (6) ppm Assignment
4:2 FTOH 59.8 -CH2-OH
32.5 (t, J=21 Hz) -CF2-CHa-

107-125 (m) -CF2- groups

6:2 FTOH 59.9 -CH2-OH
32.4 (t, J=21 Hz) -CF2-CH2-

107-126 (m) -CF2- groups

8:2 FTOH 60.0 -CH2-OH
32.3 (t, J=21 Hz) -CF2-CH2-

107-126 (m) -CF2- groups

Table 3: 1°F NMR Spectroscopic Data for Fluorotelomer Alcohols
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Compound Chemical Shift (6) ppm Assignment
4:2 FTOH -81.6 -CFs
-114.8 -CF2-CH2-

-124.9 -CF>-

-126.4 -CF2-

6:2 FTOH -81.6 -CFs
-114.9 -CF2-CHa-

-122.2 -CFa-

-123.4 -CF2-

-124.9 -CFa-

-126.5 -CF2-

8:2 FTOH -81.6 -CFs
-115.0 -CF2-CH2-

-122.1 (m) -CF2- groups

-126.5 -CFa-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the characteristic functional groups present in
FTOHSs.

Table 4: FTIR Absorption Bands for Fluorotelomer Alcohols
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Wavenumber .
Assignment 4:2 FTOH 6:2 FTOH 8:2 FTOH
(cm™)
O-H stretch
3600-3200 Broad Broad Broad
(alcohol)
C-H stretch
3000-2850 Strong Strong Strong
(alkane)
C-H bend
1470-1450 ) ] Medium Medium Medium
(scissoring)
1400-1260 O-H bend Medium Medium Medium
1300-1000 C-F stretch Very Strong Very Strong Very Strong
1141, 1246 C-F stretch v
1216, 1251 C-F stretch v
1159, 1253 C-F stretch v
1055 C-O stretch v v v

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile compounds like

FTOHSs. The fragmentation patterns observed in the mass spectra are key to their identification.

Table 5: Key Mass Spectrometry Fragments (m/z) for Fluorotelomer Alcohols (Electron

lonization)
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m/z lon Fragment 4:2 FTOH 6:2 FTOH 8:2 FTOH
Molecular ion

[M-H20]+ _ 246 346 446
minus water

Molecular ion

[M-HF]+ minus hydrogen 244 344 444
fluoride

95 [CF2(CH2)20H]* v v v

69 [CFs]* v v v

131 [CsFs]* v v v

169 [CsF7]* v v v

231 [CsFo]* v v

331 [C7F3]* v

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the FTOH sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube. Ensure the sample
is fully dissolved and the solution is free of particulate matter.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a multinuclear probe.

e 1H NMR Acquisition:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 12-16 ppm.

o Number of Scans: 16-64, depending on concentration.
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o Relaxation Delay: 1-5 seconds.

e 13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Spectral Width: 220-250 ppm.
o Number of Scans: 1024 or more, depending on concentration.
o Relaxation Delay: 2-5 seconds.

e 19F NMR Acquisition:

o

Pulse Sequence: Proton-decoupled single-pulse experiment.

[¢]

Spectral Width: -60 to -140 ppm.

[e]

Number of Scans: 64-256.

[e]

Relaxation Delay: 1-5 seconds.

o

Reference: External or internal reference standard (e.g., CFCls at 0 ppm).

FTIR Spectroscopy

o Sample Preparation: For neat liquid analysis, place a small drop of the FTOH sample
between two IR-transparent salt plates (e.g., KBr or NaCl) to form a thin film. Alternatively, for
Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR
crystal.

 Instrumentation: A Fourier-Transform Infrared spectrometer.
o Data Acquisition:
o Spectral Range: 4000-400 cm™1,

o Resolution: 4 cm~1.
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o Number of Scans: 16-32.

o Background: A background spectrum of the clean salt plates or ATR crystal should be
collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare standard solutions of FTOHSs in a suitable solvent such as ethyl
acetate or methanol. For environmental or biological samples, extraction with a solvent like
methyl tert-butyl ether followed by concentration may be necessary.[1]

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single
quadrupole or triple quadrupole).

e GC Conditions:

[e]

Column: A polar capillary column, such as a DB-WAX or SH-Stabilwax (30 m x 0.25 mm
ID, 0.25 pum film thickness), is suitable for separating FTOHSs.[2]

o Injector Temperature: 250 °C.
o Injection Mode: Splitless or pulsed split.[3]

o Oven Temperature Program: Initial temperature of 40-60°C held for 1-2 minutes, then
ramped at 10-25°C/min to a final temperature of 240-250°C, held for several minutes.[4]

o Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.[3] Positive Chemical lonization (PCI)
can also be used for enhanced sensitivity of the molecular ion.[2]

o Source Temperature: 230-250 °C.

o Mass Range: Scan from m/z 40 to 600.
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o Acquisition Mode: Full scan for identification or Selected lon Monitoring (SIM) for targeted

quantification.[4]

Visualizations

General Structure of Fluorotelomer Alcohols

The following diagram illustrates the general chemical structure of the n:2 fluorotelomer

alcohols discussed in this guide.

8:2 FTOH

F(CF2)s-CH2-CH2-OH

6:2 FTOH

F(CF2)6-CH2-CH2-OH

4:2 FTOH

F(CF2)a-CH2-CH2-OH

Sample Preparation
(Extraction/Dilution)

GC Injection

Chromatographic Separation
(Capillary Column)

lonization

(e.g., Electron lonization)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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